Tr-PEG6

Description

Properties

IUPAC Name |

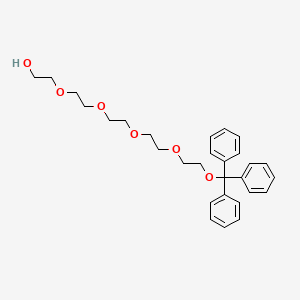

2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTIZOCQZVDVRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80710418 |

Source

|

| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141282-24-8 |

Source

|

| Record name | 1,1,1-Triphenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80710418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tr-PEG6: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and applications of Tr-PEG6, a versatile heterobifunctional linker.

Introduction

Tr-PEG6, systematically named 1-(triphenylmethoxy)-19-hydroxy-3,6,9,12,15,18-hexaoxa-nonadecane, is a discrete polyethylene glycol (dPEG®) linker that has garnered significant attention in the fields of bioconjugation and drug development. Its unique architecture, featuring a six-unit polyethylene glycol (PEG) chain, a bulky trityl (Tr) protecting group at one end, and a terminal hydroxyl group at the other, imparts a desirable combination of hydrophilicity, steric hindrance, and reactive potential. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and key applications of Tr-PEG6, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The foundational structure of Tr-PEG6 consists of a hexaethylene glycol spacer, which enhances aqueous solubility and provides a flexible linkage between conjugated molecules.[1] One terminus is capped with a trityl group, a bulky and lipophilic protecting group that can be selectively removed under mild acidic conditions to reveal a primary alcohol.[1] The other end of the PEG chain is terminated with a hydroxyl group, which serves as a reactive handle for further chemical modifications.

Table 1: Chemical Identifiers and Representations of Tr-PEG6

| Identifier | Value |

| IUPAC Name | 2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO |

| Molecular Formula | C29H36O6 |

| InChI | InChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2 |

| CAS Number | 141282-24-8 |

Table 2: Physicochemical Properties of Tr-PEG6

| Property | Value | Reference |

| Molecular Weight | 480.6 g/mol | [2] |

| Appearance | Colorless to light yellow oil | |

| Purity | >95% | [2] |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 595.6 ± 45.0 °C at 760 mmHg | [2] |

| LogP (Predicted) | 3.62 | [2] |

| Solubility | Soluble in a wide range of organic solvents and aqueous media. | [3][4] |

Applications in Drug Development

The distinct structural features of Tr-PEG6 make it a valuable tool in the construction of complex therapeutic molecules, particularly in the realms of ADCs and PROTACs.

Tr-PEG6 in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker plays a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG6 component of Tr-PEG6 enhances the overall solubility and stability of the ADC, while also potentially reducing its immunogenicity.[1] The trityl group can serve as a temporary protecting group during synthesis, and the terminal hydroxyl allows for versatile conjugation chemistries.

Tr-PEG6 as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5] The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. The flexibility and hydrophilicity of the PEG6 chain in Tr-PEG6 can facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.[2]

Signaling Pathway and Experimental Workflow

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, incorporating a linker such as Tr-PEG6, induces the degradation of a target protein.

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC's efficacy involves a series of in vitro experiments to confirm its mechanism of action and determine its potency. The following diagram outlines a typical experimental workflow.

Caption: A typical experimental workflow for evaluating PROTAC-induced protein degradation.

Experimental Protocols

General Synthesis and Purification of PEG Derivatives

Synthesis: The synthesis of a Tr-PEG6-like molecule typically involves the stepwise addition of ethylene glycol units to a protected starting material. A common strategy is the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. The trityl group is often introduced by reacting the terminal hydroxyl group of a pre-formed PEG chain with trityl chloride in the presence of a base.

Purification: Purification of PEGylated compounds is crucial to remove unreacted starting materials and byproducts. Common purification techniques include:

-

Flash Column Chromatography: This technique separates compounds based on their polarity. For Tr-PEG6, a silica gel column with a gradient of ethyl acetate in hexanes is a common mobile phase.

-

Dialysis: For larger PEG-conjugated biomolecules, dialysis can be an effective method to remove smaller impurities. The reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a suitable buffer.[6]

Quality Control

The identity and purity of synthesized Tr-PEG6 should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and integration of the protons and carbons.

-

Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to determine the molecular weight of the compound, confirming the correct number of PEG units.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A reversed-phase column (e.g., C18) with a gradient of acetonitrile in water is a common method.

Bioconjugation Protocol using a PEG Linker

The following is a general protocol for the conjugation of a PEG linker with a terminal reactive group (e.g., an NHS ester) to a protein containing primary amines. This illustrates the principles that would be applied after deprotection and functionalization of Tr-PEG6.

-

Protein Preparation: The protein solution should be prepared in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

Linker Preparation: Dissolve the amine-reactive PEG linker in a water-miscible organic solvent such as DMSO to a stock concentration of 10-20 mM immediately before use.

-

Conjugation Reaction: Add the desired molar excess of the PEG linker solution to the protein solution with gentle stirring. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Stop the reaction by adding a quenching reagent such as Tris-HCl or glycine to a final concentration of 50-100 mM to react with any excess linker.

-

Purification: Remove unreacted linker and other small molecules from the conjugated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

Conclusion

Tr-PEG6 is a highly versatile and valuable chemical tool for researchers and drug development professionals. Its well-defined structure, combining a hydrophilic PEG spacer with a bulky, cleavable trityl group and a reactive hydroxyl terminus, provides a unique set of properties that are advantageous for the construction of sophisticated bioconjugates. As the fields of ADCs and targeted protein degradation continue to evolve, the demand for precisely engineered linkers like Tr-PEG6 is expected to grow, further solidifying its importance in the development of next-generation therapeutics.

References

The Versatility of Tr-PEG6 in Biochemical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemistry and drug development, the precise and efficient linking of molecules is paramount. Among the vast array of tools available for bioconjugation, polyethylene glycol (PEG) linkers have established themselves as indispensable. This in-depth technical guide focuses on the applications of Tr-PEG6, a heterobifunctional linker featuring a trityl (Tr) protecting group and a hexaethylene glycol (PEG6) spacer. The trityl group offers a stable protecting group for a terminal hydroxyl functionality, which can be selectively removed to allow for subsequent conjugation. The PEG6 spacer provides a desirable balance of hydrophilicity and defined length, making it a versatile component in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide will provide a comprehensive overview of the core uses of Tr-PEG6, detailed experimental protocols, and quantitative data to inform the design and execution of experiments. Furthermore, we will visualize key pathways and workflows using the DOT language to provide a clear and concise understanding of the underlying processes.

Core Applications of Tr-PEG6 in Biochemistry

The primary utility of Tr-PEG6 lies in its role as a modifiable linker in bioconjugation. The trityl-protected hydroxyl group allows for the selective deprotection and subsequent functionalization of the PEG6 chain. This enables a multi-step conjugation strategy, which is often required in the synthesis of complex biomolecules.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, the linker plays a crucial role in connecting a monoclonal antibody to a potent cytotoxic payload.[][2] The PEG6 component of the linker can enhance the solubility and stability of the ADC, and the defined length of the spacer can influence the accessibility of the payload to its target.[] While Tr-PEG6-OH itself is not directly conjugated, its deprotected form can be functionalized with reactive groups (e.g., maleimide or NHS ester) to facilitate attachment to the antibody and the drug.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target.[3][4][5] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[3][] PEG linkers are widely used in PROTAC design to improve solubility and provide the optimal distance and orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][] The use of a Tr-PEG6 derivative allows for a modular approach to PROTAC synthesis.

Physicochemical Properties of Tr-PEG6 and Related Derivatives

A clear understanding of the physicochemical properties of the linker is essential for experimental design. The following table summarizes key data for Tr-PEG6-OH and related functionalized PEG6 derivatives.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Tr-PEG6-OH | 127999-16-0 | C31H40O7 | 524.65 | ≥95% | Store at -5°C, keep in dry and avoid sunlight.[7] |

| OH-PEG6-OH | 2615-15-8 | C12H26O7 | 282.33 | ≥95% | Store at -5°C, keep in dry and avoid sunlight.[8][9] |

| OH-PEG6-COOH | 1347750-85-9 | C15H30O9 | 354.4 | ≥95% | Store at -5°C, keep in dry and avoid sunlight.[10] |

| N3-PEG6-OH | 86770-69-6 | C12H25N3O6 | 307.34 | ≥95% | Store at -5°C, keep in dry and avoid sunlight.[11] |

Quantitative Data on PROTACs Utilizing a PEG6 Linker

The length of the PEG linker is a critical parameter for optimizing the efficacy of a PROTAC. The following table presents data for a Bruton's tyrosine kinase (BTK) PROTAC, RC-1, which incorporates a PEG6 linker.

| PROTAC | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| RC-1 | BTK | Pomalidomide (CRBN) | Mino | <10 | ~90 | [12] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

The following protocols provide a detailed methodology for the use of Tr-PEG6-OH in a typical bioconjugation workflow, leading to the synthesis of a PROTAC.

Protocol 1: Deprotection of Tr-PEG6-OH

This protocol describes the removal of the trityl protecting group to yield the free hydroxyl group.

Materials:

-

Tr-PEG6-OH

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve Tr-PEG6-OH in DCM.

-

Add an excess of TFA to the solution and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the excess TFA by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting OH-PEG6-OH by silica gel column chromatography.

Protocol 2: Functionalization of OH-PEG6-OH with a Carboxylic Acid

This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid, which can then be activated for conjugation.

Materials:

-

OH-PEG6-OH

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

-

Acetone

-

Ethyl acetate

-

Deionized water

-

Rotary evaporator

-

Extraction funnel

Procedure:

-

Dissolve the purified OH-PEG6-OH in acetone.

-

Cool the solution in an ice bath and slowly add Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, quench the reaction by adding isopropanol.

-

Remove the acetone under reduced pressure.

-

Add deionized water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain OH-PEG6-COOH.

Protocol 3: PROTAC Synthesis via Amide Bond Formation

This protocol outlines the coupling of the functionalized PEG6 linker to an E3 ligase ligand and a target protein ligand.

Materials:

-

OH-PEG6-COOH (from Protocol 2)

-

E3 ligase ligand with a free amine group

-

Target protein ligand with a free amine group

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (Dimethylformamide)

-

HPLC for purification

Procedure:

-

Step 1: Coupling of E3 Ligase Ligand to the PEG6 Linker:

-

Dissolve OH-PEG6-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Add the E3 ligase ligand with a free amine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Purify the E3 ligase ligand-PEG6-COOH conjugate by preparative HPLC.

-

-

Step 2: Coupling of the Target Protein Ligand:

-

Dissolve the purified E3 ligase ligand-PEG6-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

-

Add the target protein ligand with a free amine (1.2 eq).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Visualizations

PROTAC-Mediated Protein Degradation Pathway

Caption: A schematic of the PROTAC-mediated protein degradation pathway.

Experimental Workflow for Bioconjugation using Tr-PEG6-OH

Caption: A typical experimental workflow for bioconjugation using Tr-PEG6-OH.

References

- 2. purepeg.com [purepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. biochempeg.com [biochempeg.com]

- 8. biochempeg.com [biochempeg.com]

- 9. chemimpex.com [chemimpex.com]

- 10. biochempeg.com [biochempeg.com]

- 11. Azido-PEG6-alcohol, N3-PEG6-OH, 86770-69-6 - Biopharma PEG [zpeg.net]

- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Trityl-PEG6-Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of trityl-PEG6-alcohol (O-(triphenylmethyl)hexa(ethylene glycol)), a valuable intermediate in bioconjugation and drug delivery applications. The document outlines a detailed, chromatography-free synthetic protocol, presents key quantitative data, and includes visualizations to aid in the understanding of the process.

Introduction

Trityl-PEG6-alcohol is a heterobifunctional molecule featuring a bulky, hydrophobic trityl protecting group at one terminus of a hexaethylene glycol (PEG6) spacer, and a free hydroxyl group at the other. The trityl group allows for the selective protection of a primary alcohol, enabling further chemical modifications at the other end of the PEG linker. The PEG chain itself imparts hydrophilicity and biocompatibility to the molecules it is incorporated into. This combination of properties makes trityl-PEG6-alcohol a versatile building block in the development of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.

The primary challenge in the synthesis of mono-tritylated PEGs is the concurrent formation of the di-tritylated byproduct, which can be difficult to separate from the desired product due to similar physical properties. This guide presents a controlled synthesis strategy that minimizes the formation of the di-tritylated impurity and employs a non-chromatographic purification method, making the process more scalable and cost-effective.

Synthesis of Trityl-PEG6-Alcohol

The synthesis of trityl-PEG6-alcohol is achieved through the mono-tritylation of hexaethylene glycol using trityl chloride in the presence of a mild base. A general, chromatography-free method has been developed that provides high yields of the desired mono-tritylated product by carefully controlling the reaction conditions to favor mono-substitution and then purifying the product through a series of extraction and precipitation steps.[1]

Reaction Scheme

Caption: Workflow for the synthesis and purification of trityl-PEG6-alcohol.

Experimental Protocol

This protocol is adapted from a general procedure for the controlled mono-tritylation of glycols.[1]

Materials:

-

Hexaethylene glycol (HO-(CH₂CH₂O)₆-H)

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Hexane

-

Two-neck round-bottom flask

-

Cannula

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: A two-neck round-bottom flask is oven-dried and cooled under a stream of inert gas (nitrogen or argon). Hexaethylene glycol (an excess, typically 4-5 equivalents) is dissolved in anhydrous pyridine, which serves as both the solvent and a mild base. The flask is cooled in an ice bath.

-

Controlled Addition of Trityl Chloride: Trityl chloride (1 equivalent) is dissolved in a separate flask in a minimal amount of anhydrous pyridine. This solution is then added dropwise to the cooled hexaethylene glycol solution over an extended period (e.g., 2-4 hours) using a cannula. This slow addition maintains a low concentration of the tritylating agent, which favors the formation of the mono-tritylated product.[1]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is considered complete when the trityl chloride spot is no longer visible.

-

Work-up and Extraction: Upon completion, the reaction mixture is partitioned between ethyl acetate and a 5% aqueous solution of sodium bicarbonate. The organic layer is separated and washed several times with the sodium bicarbonate solution to remove excess hexaethylene glycol and pyridinium hydrochloride. The organic phase is then dried over anhydrous sodium sulfate and filtered.[1]

-

Purification by Precipitation: The filtrate is concentrated under reduced pressure to yield a crude product containing the desired mono-tritylated PEG6 and the di-tritylated byproduct. This crude product is dissolved in a minimal volume of diethyl ether. Hexane is then added in excess to precipitate the more polar mono-tritylated product, while the less polar di-tritylated byproduct remains in solution.[1] The mixture is cooled to facilitate complete precipitation.

-

Isolation of the Final Product: The precipitate is collected by filtration or decantation, washed with hexane, and dried under vacuum to yield pure trityl-PEG6-alcohol as a white solid. Yields for this type of controlled mono-tritylation of glycols are reported to be consistently above 80%.[1]

Data Presentation

Quantitative data for the starting materials and the final product are summarized in the tables below.

Table 1: Physicochemical Properties of Starting Materials and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Hexaethylene Glycol | C₁₂H₂₆O₇ | 282.33 | Colorless liquid |

| Trityl Chloride | C₁₉H₁₅Cl | 278.77 | White to yellowish solid |

| Trityl-PEG6-Alcohol | C₃₁H₄₀O₇ | 524.65 | White solid |

Table 2: Representative Spectroscopic Data for Trityl-PEG6-Alcohol

| Technique | Expected Chemical Shifts (δ ppm) or Mass-to-Charge Ratio (m/z) |

| ¹H NMR (CDCl₃) | Aromatic Protons (Trityl): ~7.20-7.50 (m, 15H)PEG Backbone: ~3.55-3.75 (m, 22H)Trityl-O-CH₂: ~3.25 (t, 2H)HO-CH₂: ~3.75 (t, 2H)OH: Variable |

| ¹³C NMR (CDCl₃) | Quaternary Carbon (Trityl): ~86.5Aromatic Carbons (Trityl): ~127-145PEG Backbone Carbons: ~61-73Trityl-O-CH₂: ~63.5 |

| Mass Spectrometry (ESI+) | [M+Na]⁺: ~547.65 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided data is representative for similar tritylated PEG compounds.

Signaling Pathways and Logical Relationships

The synthesis of trityl-PEG6-alcohol does not involve biological signaling pathways. However, the logical relationship of the experimental workflow can be visualized.

Caption: Logical flow of the experimental procedure for trityl-PEG6-alcohol synthesis.

Conclusion

The controlled, chromatography-free synthesis of trityl-PEG6-alcohol offers an efficient and scalable method for producing this important bifunctional linker. By carefully managing reaction conditions to favor mono-tritylation and employing a straightforward extraction and precipitation purification strategy, high yields of the pure product can be obtained. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and characterize trityl-PEG6-alcohol for their research and development needs.

References

An In-depth Technical Guide to the Tr-PEG6 Linker: Mechanism of Action and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its stability, pharmacokinetic profile, and mechanism of payload release. This technical guide provides a comprehensive examination of the Tr-PEG6 linker, a non-cleavable linker increasingly utilized in the development of targeted cancer therapies. We will delve into its core components, mechanism of action, and the practical aspects of its application in ADC synthesis. This guide will further present quantitative data on the performance of non-cleavable PEGylated linkers, detailed experimental protocols for conjugation and characterization, and visualizations of key workflows and concepts to aid researchers in the rational design and development of next-generation ADCs.

Introduction to the Tr-PEG6 Linker

The Tr-PEG6 linker is a heterobifunctional linker composed of three key components: a Trityl (Tr) group, a hexaethylene glycol (PEG6) spacer, and a reactive functional group for conjugation. Its designation as "non-cleavable" signifies its high stability in systemic circulation, with payload release contingent on the complete lysosomal degradation of the antibody.[1][2]

-

Trityl (Tr) Group: The trityl group serves as a protecting group for a thiol (-SH) functionality. This bulky chemical moiety prevents the oxidation of the thiol and allows for a controlled, sequential conjugation strategy. The thiol group is revealed under specific deprotection conditions, enabling its reaction with a payload that has a compatible reactive group, such as a maleimide.[3][]

-

Hexaethylene Glycol (PEG6) Spacer: The PEG6 spacer is a hydrophilic chain of six ethylene glycol units. The inclusion of this PEG chain offers several advantages in ADC design. It enhances the hydrophilicity of the overall ADC construct, which can mitigate the aggregation often caused by hydrophobic payloads.[5][6] This improved solubility can lead to a better pharmacokinetic profile, including a longer circulation half-life and reduced clearance.[7][8]

-

Non-Cleavable Nature: Unlike cleavable linkers that are designed to release their payload in response to specific triggers in the tumor microenvironment (e.g., low pH, high glutathione concentrations, or enzymatic activity), non-cleavable linkers like Tr-PEG6 remain intact.[1][9] This high plasma stability minimizes the premature release of the cytotoxic payload, which can reduce off-target toxicity and potentially widen the therapeutic window.[1][10]

Mechanism of Action

The mechanism of action of an ADC employing a Tr-PEG6 linker is a multi-step process that relies on the targeted delivery of the cytotoxic payload and its subsequent release within the cancer cell.

-

Circulation and Targeting: Following intravenous administration, the ADC circulates in the bloodstream. The stability of the non-cleavable linker is crucial during this phase to prevent premature payload release. The monoclonal antibody component of the ADC directs it to the target cancer cells by binding to a specific antigen on the cell surface.

-

Internalization: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[2]

-

Lysosomal Trafficking and Degradation: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and proteolytic enzymes within the lysosome degrade the antibody component of the ADC.[1][11]

-

Payload Release and Cytotoxicity: The degradation of the antibody releases the cytotoxic payload, which is still attached to the Tr-PEG6 linker and an amino acid residue from the antibody (typically lysine or cysteine, depending on the conjugation site). This payload-linker-amino acid complex is the active cytotoxic species. It then exerts its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.

dot

Caption: Mechanism of action for an ADC with a non-cleavable Tr-PEG6 linker.

Data Presentation: Comparative Performance of Non-Cleavable PEGylated Linkers

The selection of a linker has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data comparing non-cleavable linkers with cleavable counterparts, highlighting key performance parameters.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Types

| Antibody Target | Payload | Linker Type | Linker | Cell Line | IC50 (ng/mL) | Reference |

| HER2 | DM1 | Non-cleavable | MCC | SK-BR-3 | 6.3 | [12] |

| HER2 | MMAE | Cleavable | vc-PABC | SK-BR-3 | 3.0 | [12] |

| CD22 | DM1 | Non-cleavable | MCC | BJAB | 0.03 | [13] |

| CD22 | DM1 | Cleavable | SPP | BJAB | 0.02 | [13] |

Lower IC50 values indicate higher potency.

Table 2: Pharmacokinetic Parameters of ADCs with Different Linker Types

| Antibody Target | Payload | Linker Type | Linker | Animal Model | Half-life (t½, days) | Clearance (mL/day/kg) | Reference |

| HER2 | DM1 | Non-cleavable | MCC | Mouse | 4.8 | 20.8 | [13] |

| HER2 | DM1 | Cleavable | SPP | Mouse | 2.5 | 50.0 | [13] |

| Anti-CD22 | DM1 | Non-cleavable | MCC | Rat | 6.9 | 10.3 | [13] |

| Anti-CD22 | DM1 | Cleavable | SPP | Rat | 4.4 | 22.0 | [13] |

| Generic | MMAE | Non-cleavable | PEGylated | Rat | >7 | - | [14] |

Table 3: Impact of PEG Linker Length on ADC Aggregation and Pharmacokinetics

| ADC Model | Linker Type | PEG Length | Aggregation (%) (4 weeks at 37°C) | Clearance (as a function of PEG size) | Reference |

| Trastuzumab-DM1 | Pendant PEG | 2 x 12 units | ~2.4 | Slower clearance | [8][15] |

| Trastuzumab-DM1 | Linear PEG | 24 units | >6 | Faster clearance | [8][15] |

| DAR 8 ADC | Glucuronide-MMAE | No PEG | >2 | - | [8] |

| DAR 8 ADC | Glucuronide-MMAE | PEG8 | <2 | Clearance plateaus at PEG8 | [8][16] |

Table 4: Bystander Effect of ADCs with Different Linker Types

| ADC | Linker Type | Payload Permeability | Bystander Effect | Reference |

| T-DM1 | Non-cleavable | Low (charged metabolite) | Minimal to none | [17][18] |

| T-DXd | Cleavable | High (uncharged payload) | Significant | [19] |

| cAC10-vcMMAE | Cleavable | High | Significant | [20] |

Experimental Protocols

The synthesis of an ADC using a Tr-PEG6 linker is a multi-step process requiring careful execution and characterization at each stage. The following protocols provide a general framework for this process.

Functionalization of Tr-PEG6-OH to Tr-PEG6-Maleimide

This protocol describes the conversion of the terminal hydroxyl group of Tr-PEG6-OH to a maleimide group, which is reactive towards thiols.

Materials:

-

Tr-PEG6-OH

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Reverse-phase HPLC system for purification

Procedure:

-

Dissolve Tr-PEG6-OH (1 equivalent) and MC-NHS (1.2 equivalents) in anhydrous DMF.

-

Add TEA (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, purify the Tr-PEG6-Maleimide product by reverse-phase HPLC.

-

Lyophilize the purified product and store at -20°C under inert gas.

Synthesis of a Thiol-Containing Payload

This protocol outlines the deprotection of a trityl-protected thiol on a payload to prepare it for conjugation.

Materials:

-

Trityl-protected thiol-payload

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES) as a scavenger

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the trityl-protected thiol-payload (1 equivalent) in DCM.

-

Add TES (5-10 equivalents) to the solution.

-

Cool the mixture to 0°C and add TFA (10-20 equivalents) dropwise.

-

Stir the reaction at 0°C to room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the deprotected thiol-payload by silica gel column chromatography.

ADC Synthesis via Thiol-Maleimide Conjugation

This protocol describes the conjugation of the thiol-containing payload to the maleimide-functionalized antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-functionalized payload

-

Conjugation buffer (e.g., PBS, pH 7.2-7.4, with 1 mM EDTA)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Antibody Reduction:

-

Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

-

Add a 2.5-fold molar excess of TCEP to the mAb solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with conjugation buffer.[]

-

-

Conjugation:

-

Immediately add a 5- to 10-fold molar excess of the maleimide-functionalized payload (dissolved in a minimal amount of DMSO) to the reduced antibody.[22]

-

Incubate the reaction at 4°C for 16-24 hours or at room temperature for 1-2 hours.[23]

-

Quench the reaction by adding an excess of N-acetylcysteine.

-

-

Purification:

-

Purify the ADC using a size-exclusion chromatography (SEC) column to remove unreacted payload and other small molecules.[3][]

-

dot

Caption: Experimental workflow for the synthesis of an ADC using a Tr-PEG6 linker.

ADC Characterization

4.4.1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates proteins based on their hydrophobicity. The addition of hydrophobic drug-linker moieties increases the hydrophobicity of the ADC, allowing for the separation of species with different numbers of conjugated drugs.[6][9]

-

Procedure:

-

Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase.

-

Inject the purified ADC.

-

Elute with a reverse salt gradient (decreasing salt concentration).

-

Monitor the elution profile at 280 nm.

-

Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[12]

-

4.4.2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)

-

Principle: SEC separates molecules based on their hydrodynamic radius. It is used to assess the purity of the ADC and quantify the presence of high molecular weight aggregates.[1][]

-

Procedure:

-

Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

-

Inject the purified ADC.

-

Monitor the elution profile at 280 nm.

-

The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.

-

4.4.3. Mass Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS is used to confirm the identity and integrity of the ADC by measuring its mass.[6][9]

-

Procedure:

-

The ADC can be analyzed intact or after reduction to separate the light and heavy chains.

-

For intact analysis, native SEC-MS is often used.

-

For reduced analysis, reversed-phase LC-MS is typically employed.

-

The observed mass is compared to the theoretical mass to confirm successful conjugation.

-

Logical Relationships and Signaling Pathways

dot

Caption: Logical relationships of Tr-PEG6 linker components and their impact on ADC properties.

The primary role of the Tr-PEG6 linker is to ensure the stable delivery of the cytotoxic payload to the target cell. As a non-cleavable linker, its direct interaction with cellular signaling pathways is minimal. The ultimate biological effect is dictated by the payload itself after its release in the lysosome. For instance, if the payload is a microtubule inhibitor like MMAE or DM1, it will disrupt the microtubule network, leading to cell cycle arrest and apoptosis. If the payload is a DNA-damaging agent, it will induce DNA lesions, triggering DNA damage response pathways and ultimately apoptosis.

The key difference imparted by the non-cleavable linker is that the payload remains conjugated to the linker and an amino acid residue. This can influence the payload's ability to diffuse out of the cell and affect neighboring cells (the bystander effect). The resulting charged complex generally has poor membrane permeability, leading to a minimal bystander effect.[17][18] This can be advantageous in reducing toxicity to surrounding healthy tissues but may be a limitation in treating heterogeneous tumors where not all cells express the target antigen.

Conclusion

The Tr-PEG6 linker offers a robust and versatile platform for the development of non-cleavable antibody-drug conjugates. Its key features—the trityl-protected thiol for controlled conjugation, the hydrophilic PEG6 spacer for improved physicochemical properties, and the stable, non-cleavable backbone—contribute to the generation of ADCs with high plasma stability, favorable pharmacokinetics, and a potentially wider therapeutic window due to reduced off-target toxicity. While the lack of a significant bystander effect may be a consideration for certain tumor types, the overall profile of Tr-PEG6-linked ADCs makes them a compelling choice for the development of next-generation targeted cancer therapies. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this important linker technology.

References

- 1. benchchem.com [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 5. purepeg.com [purepeg.com]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biochempeg.com [biochempeg.com]

- 11. agilent.com [agilent.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 19. benchchem.com [benchchem.com]

- 20. aacrjournals.org [aacrjournals.org]

- 22. broadpharm.com [broadpharm.com]

- 23. benchchem.com [benchchem.com]

Physicochemical Properties of Tr-PEG6 Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Trityl-Polyethylene Glycol-6 (Tr-PEG6) linkers. These heterobifunctional linkers are integral to the advancement of modern therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details their key characteristics, supported by quantitative data, detailed experimental protocols for their characterization, and visualizations of relevant experimental workflows and therapeutic mechanisms.

Core Physicochemical Properties of Tr-PEG6 Linkers

Tr-PEG6 linkers consist of a six-unit polyethylene glycol chain, which imparts desirable pharmacokinetic properties to conjugated molecules. The trityl (Tr) group serves as a protecting group for a terminal functional group, allowing for controlled and sequential conjugation strategies. The physicochemical properties of these linkers are critical to the efficacy, stability, and solubility of the final bioconjugate.

The inherent hydrophilicity of the PEG backbone enhances the aqueous solubility of conjugated molecules, a crucial feature for improving the bioavailability of hydrophobic drugs.[1][] The flexibility and defined length of the PEG6 chain provide optimal spatial separation between the conjugated entities, which can be critical for the biological activity of complex molecules like PROTACs.[3]

Data Presentation: Quantitative Physicochemical Properties

The following tables summarize key quantitative data for representative PEG6 linkers. These values are crucial for the rational design of bioconjugates.

| Property | Value | Source(s) |

| Chemical Formula | C₂₉H₃₆O₆ (for Tr-PEG6-OH) | |

| Molecular Weight | ~480.6 g/mol (for Tr-PEG6) | |

| 439.50 g/mol (for Boc-NH-PEG6-CH₂COOH) | [4] | |

| 312.42 g/mol (for m-PEG6-thiol) | [5] | |

| 853.99 g/mol (for N-(Mal-PEG6)-N-bis(PEG3-amine)) | [6] | |

| Appearance | White to off-white solid or liquid | [4] |

| Solubility | Soluble in DMSO, DMF, DCM, Water, Ethanol | [4][6] |

| Calculated LogP (cLogP) | -5.5 (for N-(Mal-PEG6)-N-bis(PEG3-amine), indicating high hydrophilicity) | [6] |

| Storage Conditions | -20°C, protected from light and moisture | [7] |

Note: The exact molecular weight and other properties will vary depending on the specific functional groups attached to the PEG6 chain.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of Tr-PEG6 linkers and their conjugates.

Determination of Aqueous Solubility

This protocol outlines a method for determining the aqueous solubility of a PEG linker.

Materials:

-

Tr-PEG6 linker

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Vials

-

Orbital shaker

-

Centrifuge

-

0.22 µm syringe filter

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the Tr-PEG6 linker in a suitable solvent (e.g., DMSO) and create a series of standard solutions at known concentrations by diluting with the aqueous buffer.

-

Preparation of Saturated Solution: Add an excess amount of the solid Tr-PEG6 linker to a known volume of the aqueous buffer, ensuring some solid remains undissolved.

-

Equilibration: Tightly cap the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[8]

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.[8]

-

Sample Collection: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.[8]

-

Quantification: Measure the absorbance or peak area of the filtered supernatant using a UV-Vis spectrophotometer or HPLC and determine the concentration using the standard curve. This concentration represents the aqueous solubility.[8]

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is a standard approach to experimentally determine the LogP of a compound.[9]

Materials:

-

Tr-PEG6 linker

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical system for quantification (e.g., HPLC, LC-MS)

Procedure:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and the aqueous buffer and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[8]

-

Sample Preparation: Prepare a stock solution of the Tr-PEG6 linker in the aqueous phase at a known concentration.

-

Partitioning: Add equal volumes of the aqueous solution and n-octanol to a glass vial.[9]

-

Equilibration: Shake the vial vigorously for a set period and then allow it to stand undisturbed for at least 24 hours to reach equilibrium. Centrifuge to ensure complete phase separation.[9]

-

Quantification: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the linker in each phase using a suitable analytical technique.[8]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.[9]

Assessment of Linker Stability (pH and Temperature)

This protocol assesses the stability of the Tr-PEG6 linker under various conditions.

Materials:

-

Tr-PEG6 linker

-

Buffers of different pH values (e.g., pH 4, 7.4, 9)

-

Incubator or water bath

-

HPLC system with a suitable detector

Procedure:

-

Sample Preparation: Prepare solutions of the Tr-PEG6 linker in the different pH buffers at a known concentration.[9]

-

Incubation: Incubate the solutions at a specific temperature (e.g., 37°C). For thermal stress studies, higher temperatures can be used (e.g., 40°C, 50°C, 70°C).[10]

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[9]

-

Analysis: Immediately analyze the samples by HPLC. Monitor the chromatograms for the appearance of degradation products and a decrease in the peak area of the intact linker.[9]

-

Quantification: Quantify the percentage of the remaining intact linker at each time point to determine the degradation rate.[9]

Mandatory Visualizations

Tr-PEG6 Linker in Antibody-Drug Conjugate (ADC) Workflow

Caption: Workflow for ADC synthesis and its mechanism of action.

Tr-PEG6 Linker in PROTAC-mediated Protein Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow for PROTAC Efficacy Evaluation

Caption: Experimental workflow for evaluating PROTAC efficacy.

References

Tr-PEG6 CAS number and molecular weight

An In-depth Technical Guide to Tr-PEG6: Properties, Applications, and Experimental Protocols

Introduction

Tr-PEG6, a heterobifunctional linker molecule, plays a pivotal role in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure incorporates a hexaethylene glycol (PEG6) spacer, which imparts favorable physicochemical properties such as enhanced aqueous solubility and improved pharmacokinetics to the resulting conjugates.[1][2][3] One terminus of the linker features a trityl (triphenylmethyl) group, a bulky protecting group that can be selectively removed under mild acidic conditions to reveal a hydroxyl group for subsequent conjugation.[1] The other end of the molecule typically possesses a reactive functional group, such as a hydroxyl (-OH), enabling its covalent attachment to various molecular entities. This guide provides a comprehensive overview of the technical details of Tr-PEG6 for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The nomenclature and reported properties of Tr-PEG6 can vary slightly across different suppliers. The systematic name for the structure containing six ethylene glycol units is 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol.[1] The quantitative data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 127999-16-0 | [1][4] |

| Note: CAS 141282-24-8 is also frequently associated with "Tr-PEG6" but may refer to a Tr-PEG5 structure. | [5][6][7] | |

| Molecular Formula | C₃₁H₄₀O₇ | [1][8] |

| Molecular Weight | 524.65 g/mol | [1][8] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Boiling Point | 630.1 ± 50.0 °C | [1] |

| Flash Point | 334.9 ± 30.1 °C | [1] |

| LogP | 3.62 | [1] |

Applications in Drug Development

The unique structural features of Tr-PEG6 make it a valuable tool in the design of targeted therapeutics.

Antibody-Drug Conjugates (ADCs)

In ADCs, Tr-PEG6 functions as a non-cleavable linker that covalently connects a monoclonal antibody to a cytotoxic payload.[1] The PEG spacer is a critical component that offers several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain helps to mitigate the aggregation often caused by hydrophobic drug payloads.[1][3]

-

Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC, allowing for greater accumulation at the tumor site.[3][9]

-

Reduced Steric Hindrance: The length of the PEG6 spacer can physically separate the drug from the antibody, which may help to preserve the antibody's binding affinity for its target antigen.[1]

Proteolysis-Targeting Chimeras (PROTACs)

Tr-PEG6 is also extensively used as a linker in the synthesis of PROTACs.[7][10] A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11] The PEG linker in a PROTAC is crucial for:

-

Solubility and Permeability: The PEG chain enhances the overall solubility and cell permeability of the PROTAC molecule, which is often large and can have poor physicochemical properties.[12][13]

-

Ternary Complex Formation: The flexibility and length of the linker are critical for enabling the optimal orientation of the target protein and the E3 ligase to form a stable and productive ternary complex, which is essential for efficient ubiquitination.[13][14]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the general mechanisms of action for ADCs and PROTACs, where Tr-PEG6 serves as a key linker component.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of bioconjugates using a Tr-PEG6 linker. Optimization is often necessary for specific ligands and antibodies.

Protocol 1: PROTAC Synthesis via Sequential Amide Coupling

This protocol describes the conjugation of a target protein ligand and an E3 ligase ligand to a bifunctional PEG6 linker (e.g., amine-PEG6-acid, which can be derived from Tr-PEG6-OH).[15]

Step 1: First Amide Coupling (E3 Ligase to Linker)

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the E3 ligase ligand (containing a free amine; 1.0 equivalent) and the bifunctional PEG6 linker (amine-PEG6-acid; 1.1 equivalents) in anhydrous dimethylformamide (DMF).

-

Add an amide coupling reagent (e.g., HATU; 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA; 2.0 equivalents) to the reaction mixture.[15]

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the E3 ligase-linker conjugate using reverse-phase HPLC.

-

Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[15]

Step 2: Second Amide Coupling (POI Ligand to E3 Ligase-Linker)

-

Dissolve the purified E3 ligase-linker conjugate (1.0 equivalent) and the POI ligand (containing a free amine; 1.1 equivalents) in anhydrous DMF.

-

Repeat the coupling procedure as described in Step 1, using HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

-

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by LC-MS, HRMS, and NMR to confirm its identity and purity.[12][14]

References

- 1. Tr-PEG6 (141282-24-8) for sale [vulcanchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. adcreview.com [adcreview.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. Tr-PEG6 | 141282-24-8 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 127999-16-0 | Tr-peg7 | Ambeed.com [ambeed.com]

- 9. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]

- 10. precisepeg.com [precisepeg.com]

- 11. portlandpress.com [portlandpress.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Solubility Profile of Trityl-PEG6-alcohol: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Trityl-PEG6-alcohol (Tr-PEG6), a heterobifunctional linker commonly employed in bioconjugation and drug delivery. An understanding of its solubility in various aqueous and organic solvents is critical for its effective application in synthesizing antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other complex therapeutic modalities. This document outlines the expected solubility profile of Tr-PEG6, detailed experimental protocols for its determination, and key factors influencing its solubility.

Core Concepts in Solubility

Tr-PEG6, systematically named 1,1,1-Triphenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, possesses a distinct amphiphilic structure that governs its solubility.[1] The molecule consists of two key components:

-

A hydrophobic Trityl (triphenylmethyl) group: This bulky, nonpolar group provides steric hindrance and significantly contributes to the molecule's solubility in nonpolar organic solvents.[1] The trityl group also serves as a protecting group for the terminal hydroxyl, which can be selectively removed under mild acidic conditions.[1]

-

A hydrophilic hexaethylene glycol (PEG) chain: The PEG spacer, with its repeating ether units, imparts aqueous solubility and flexibility to the molecule.[1][2] The hydrophilic nature of the PEG chain is crucial for the in vivo applications of Tr-PEG6-containing conjugates, as it can reduce immunogenicity and improve pharmacokinetic properties.[1]

This dual nature results in a broad but nuanced solubility profile, with solubility being highly dependent on the solvent's polarity.

Physicochemical Properties of Tr-PEG6

A summary of the key physicochemical properties of Tr-PEG6 is provided in the table below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Experimental Value | Predicted Value | Reference(s) |

| Molecular Formula | C₃₁H₄₀O₇ | - | [1] |

| Molecular Weight | 524.645 g/mol | - | [1] |

| Density | 1.1 ± 0.1 g/cm³ | 1.125 ± 0.06 g/cm³ | [1] |

| Boiling Point | 630.1 ± 50.0 °C | 595.6 ± 45.0 °C | [1] |

| Flash Point | 334.9 ± 30.1 °C | - | [1] |

| LogP | 3.62 | - | [1] |

| Vapor Pressure | 0.0 ± 1.9 mmHg (at 25°C) | - | [1] |

Qualitative Solubility Profile

While precise quantitative solubility data for Tr-PEG6 is not extensively published, a qualitative solubility profile can be inferred from its structure and the known properties of its constituent parts—the trityl group and the PEG chain. The following table summarizes the expected solubility of Tr-PEG6 in a range of common laboratory solvents. It is strongly recommended that researchers experimentally determine the solubility for their specific application and conditions.

| Solvent Classification | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The polar aprotic nature of DMSO can solvate both the polar PEG chain and, to some extent, the nonpolar trityl group. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving amphiphilic molecules. | |

| Acetonitrile (ACN) | Soluble | Acetonitrile is a moderately polar solvent that can effectively dissolve many PEGylated compounds. | |

| Tetrahydrofuran (THF) | Soluble | THF has a lower polarity than DMSO and DMF but is a good solvent for many organic compounds, including those with ether linkages. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | The nonpolar nature of DCM makes it an excellent solvent for the hydrophobic trityl group, while the PEG chain has some solubility. |

| Chloroform | Soluble | Similar to DCM, chloroform is a good solvent for nonpolar and moderately polar compounds. | |

| Protic | Water | Slightly Soluble to Insoluble | The large, hydrophobic trityl group is expected to significantly limit aqueous solubility, despite the presence of the hydrophilic PEG chain.[3] |

| Methanol | Soluble | Methanol is a polar protic solvent that can solvate the PEG chain, and the trityl group has some solubility in it. | |

| Ethanol | Soluble | Similar to methanol, ethanol is expected to be a good solvent for Tr-PEG6. | |

| Nonpolar | Toluene | Soluble | The aromatic nature of toluene makes it a suitable solvent for the trityl group.[3] |

| Hexanes | Slightly Soluble to Insoluble | The highly nonpolar nature of hexanes will not effectively solvate the polar PEG chain. |

Experimental Protocol for Solubility Determination

For applications requiring precise concentrations, determining the quantitative solubility of Tr-PEG6 is essential. The following protocol is based on the widely accepted shake-flask method, followed by quantification.[2][4]

Objective: To determine the saturation solubility of Tr-PEG6 in a given solvent at a specified temperature.

Materials:

-

Tr-PEG6-alcohol

-

Selected solvent(s) of interest

-

Scintillation vials or other suitable sealed containers

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Tr-PEG6 to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached. A common starting point is to add approximately 10-20 mg of solute to 1-2 mL of solvent.[4]

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.

-

-

Phase Separation:

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of Tr-PEG6 of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC) to generate a standard curve.

-

Analyze the diluted unknown sample under the same conditions.

-

Use the equation of the line from the linear regression of the standard curve to calculate the concentration of Tr-PEG6 in the diluted unknown sample.

-

-

Solubility Calculation:

-

Account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility of Tr-PEG6 in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of Tr-PEG6 solubility.

References

stability of the trityl group in Tr-PEG6

An In-depth Technical Guide on the Stability of the Trityl Group in Tr-PEG6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trityl (triphenylmethyl) group is a sterically bulky protecting group widely employed in organic synthesis, particularly for the protection of primary alcohols. In the context of drug development and bioconjugation, Tr-PEG6, a compound featuring a trityl group attached to a six-unit polyethylene glycol (PEG) linker, is a valuable building block. The stability of the trityl ether linkage is a critical parameter that dictates the conditions under which this linker can be utilized and the methods required for its removal. This technical guide provides a comprehensive overview of the , including the factors that influence its cleavage, quantitative data on its lability, and detailed experimental protocols for stability assessment.

Core Concepts of Trityl Group Stability

The stability of the trityl group is fundamentally linked to its acid lability. The cleavage of the trityl ether is an acid-catalyzed process that proceeds via the formation of a stable trityl carbocation[1]. This inherent characteristic makes the trityl group orthogonal to base-labile and other protecting groups, a feature that is highly advantageous in multi-step synthetic strategies.

Several factors influence the rate of detritylation:

-

Acidity (pH): The trityl group is highly susceptible to acidic conditions and is readily cleaved by protic acids such as trifluoroacetic acid (TFA), formic acid, and acetic acid. The rate of cleavage is directly proportional to the strength of the acid.

-

Substituents on the Trityl Group: The stability of the trityl carbocation intermediate plays a crucial role in the ease of deprotection. Electron-donating groups, such as methoxy groups, on the phenyl rings increase the stability of the carbocation, thereby making the trityl group more acid-labile.

-

Temperature: Elevated temperatures can accelerate the rate of detritylation. In some cases, heating may be necessary to achieve complete cleavage, especially with more stable trityl ethers or weaker acids.

-

Solvent: The choice of solvent can influence the deprotection rate. Protic solvents can participate in the reaction, while aprotic solvents may lead to slower cleavage.

-

Steric Hindrance: While the trityl group itself is bulky, the steric environment around the ether linkage can also affect the accessibility of the acid catalyst and thus the rate of cleavage.

-

Presence of Scavengers: During deprotection, the highly reactive trityl carbocation can lead to undesired side reactions with nucleophilic functional groups within the molecule. To prevent this, scavengers such as triisopropylsilane (TIS) or water are often added to the cleavage cocktail to trap the carbocation.

The trityl group is generally stable under basic and neutral conditions, as well as in the presence of many oxidizing and reducing agents, with the exception of catalytic hydrogenation which can cause cleavage.

Quantitative Data on Trityl Group Stability

| Compound Type | Condition | Half-life (t½) | Reference Context |

| Trityl-linked doxorubicin | pH 5.0, 37 °C | < 1 hour | Demonstrates rapid cleavage under mildly acidic conditions, relevant to endosomal pH. |

| Trityl-linked doxorubicin | pH 7.4, 37 °C | 44 hours | Shows relative stability at physiological pH. |

| Trityl-linked gemcitabine | pH 5.0 & 7.4, 37 °C | > 72 hours | Highlights that the nature of the conjugated molecule can significantly influence stability. |

| Dimethoxytrityl (DMT)-dG-pT dimer | 3% Dichloroacetic acid in methylene chloride | Not specified, but detritylation is rapid | Used in oligonucleotide synthesis where fast deprotection is required.[2][3] |

Note: This table summarizes data from studies on trityl-linked drugs and oligonucleotides to provide an estimate of the stability of the trityl ether linkage. The exact stability of Tr-PEG6 may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of Tr-PEG6

This protocol outlines a forced degradation study to investigate the stability of Tr-PEG6 under various stress conditions, including acidic, basic, oxidative, and thermal stress.

1. Materials:

-

Tr-PEG6

-

Hydrochloric acid (HCl), 1 M and 0.1 M

-

Sodium hydroxide (NaOH), 1 M and 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (w/v)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

pH meter

-

HPLC system with UV detector

-

LC-MS system

-

Thermostatically controlled oven/water bath

2. Sample Preparation:

-

Prepare a stock solution of Tr-PEG6 in acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

-

Acid Hydrolysis:

-

To 1 mL of the Tr-PEG6 stock solution, add 1 mL of 0.1 M HCl.

-

Incubate at 40°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC/LC-MS analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the Tr-PEG6 stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at 40°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC/LC-MS analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the Tr-PEG6 stock solution, add 1 mL of 3% H₂O₂.

-

Incubate at room temperature, protected from light, for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot and dilute with mobile phase for HPLC/LC-MS analysis.

-

-

Thermal Degradation:

-

Transfer an aliquot of the Tr-PEG6 stock solution to a vial and evaporate the solvent under a stream of nitrogen.

-

Place the vial containing the solid Tr-PEG6 in an oven at 60°C for 24, 48, and 72 hours.

-

At each time point, dissolve the sample in mobile phase for HPLC/LC-MS analysis.

-

-

Control Sample:

-

Keep a sample of the Tr-PEG6 stock solution at -20°C, protected from light, to serve as an unstressed control.

-

4. Analysis:

-

Analyze the stressed and control samples by HPLC and LC-MS to determine the percentage of degradation and identify any degradation products.

Protocol 2: HPLC Method for Stability Analysis of Tr-PEG6

This method is designed to separate Tr-PEG6 from its potential degradation products, primarily the detritylated PEG6 and the trityl cation (which will likely be converted to triphenylmethanol in aqueous media).

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm and 254 nm.

-

Injection Volume: 10 µL.

Protocol 3: LC-MS Method for Identification of Degradation Products

This method is for the identification of degradation products observed in the forced degradation study.

-

LC-MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

LC Conditions: Use the same HPLC method as described in Protocol 2.

-

MS Parameters (example):

-

Gas Temperature: 325°C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Nozzle Voltage: 500 V

-

Fragmentor Voltage: 175 V

-

Mass Range: 100-1000 m/z

-

Visualizations

Detritylation Mechanism

Caption: Acid-catalyzed cleavage mechanism of the trityl group from Tr-PEG6.

Forced Degradation Study Workflow

Caption: Experimental workflow for the forced degradation study of Tr-PEG6.

Factors Influencing Trityl Group Stability

References

- 1. CN111936549A - Process for the purification of monodisperse polyethylene glycol containing trityl groups - Google Patents [patents.google.com]

- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of PEG6 Spacers in Bioconjugation: An In-depth Technical Guide

<_>

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise engineering of molecules is paramount to achieving desired efficacy and safety profiles. Bioconjugation, the covalent attachment of molecules to proteins, peptides, or other biomolecules, is a cornerstone of this endeavor. A critical component in the design of bioconjugates is the linker or spacer that connects the constituent parts. Among the various spacer technologies, the hexaethylene glycol (PEG6) spacer has emerged as a versatile and highly beneficial tool. This in-depth technical guide explores the multifaceted advantages of incorporating a PEG6 spacer in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Functions of the PEG6 Spacer

The incorporation of a PEG6 spacer between a biomolecule and its conjugation partner imparts a range of desirable physicochemical and biological properties.[1] These benefits stem from the unique characteristics of the polyethylene glycol (PEG) chain: its hydrophilicity, flexibility, biocompatibility, and defined length.[1][2]

-

Enhanced Hydrophilicity and Solubility: A frequent challenge in bioconjugation is the poor aqueous solubility of either the payload (e.g., a small molecule drug) or the final conjugate, which can lead to aggregation and loss of function.[1] The hydrophilic nature of the PEG6 spacer, derived from its repeating ethylene oxide units that form hydrogen bonds with water, significantly improves the overall water solubility of the bioconjugate.[1][3] This mitigates the risk of precipitation and is particularly crucial for maintaining the stability and biological activity of protein-based therapeutics.[1]

-

Mitigation of Steric Hindrance: The binding of a bioconjugate to its target can be impeded by steric hindrance if the conjugated molecule is too close to the binding site of the biomolecule.[1] The flexible PEG6 spacer provides optimal spatial separation between the two conjugated entities, ensuring that the biological activity and binding affinity of the biomolecule are preserved.[1][4] This is especially important in the design of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where target engagement is critical for efficacy.[1][5]

-

Improved Pharmacokinetics and Reduced Immunogenicity: The PEG chain creates a hydration shell around the conjugate, which increases its hydrodynamic size.[4][6] This "stealth" effect shields the molecule from enzymatic degradation and recognition by the immune system, leading to a longer circulation half-life, reduced renal clearance, and lower immunogenicity.[4][7][8]

-

Biocompatibility: PEG is well-tolerated by the body, exhibiting minimal toxicity and immunogenicity, and is approved by regulatory agencies for various biomedical applications.[2][9][10] This inherent biocompatibility makes PEG6 linkers a preferred choice for developing therapeutics.

Applications of the PEG6 Spacer

The advantageous properties of the PEG6 spacer have led to its widespread adoption in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker is a critical component influencing the ADC's therapeutic index.[6] PEG6 linkers are used to:

-

Increase the water solubility of hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DAR) without causing aggregation.[4][]

-

Provide spatial separation between the antibody and the drug, ensuring that the antibody's binding to its target is not sterically hindered.[6]

-

Improve the pharmacokinetic profile of the ADC, leading to longer circulation times and increased tumor accumulation.[6]

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[12] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the formation of a stable and productive ternary complex.[5][13] A PEG6 linker offers:

-

Optimal Flexibility and Length: It provides the necessary flexibility and spatial orientation to allow the target protein and E3 ligase to interact effectively for ubiquitination.[12][13]

-

Enhanced Solubility and Permeability: PROTACs are often large and can have poor solubility. A hydrophilic PEG6 linker improves the molecule's overall physicochemical properties, aiding in cell permeability and efficacy.[3][12]

Surface Modification

PEGylation, the process of attaching PEG chains to surfaces, is a widely used strategy to improve the biocompatibility of materials and nanoparticles.[9][14] A PEG6 spacer can be used to:

-

Reduce non-specific protein adsorption on surfaces of medical devices or diagnostic assays.[9][15]

-

Enhance the stability and circulation time of nanoparticles in vivo by creating a protective hydrophilic layer.[14][]

-